molecular formula C17H24Cl2N2O3S B10947372 2,4-dichloro-N,N-diethyl-5-[(2-methylpiperidin-1-yl)carbonyl]benzenesulfonamide

2,4-dichloro-N,N-diethyl-5-[(2-methylpiperidin-1-yl)carbonyl]benzenesulfonamide

Cat. No.: B10947372
M. Wt: 407.4 g/mol
InChI Key: IKPQAYSUZYEZNI-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N,N-DIETHYL-5-[(2-METHYLPIPERIDINO)CARBONYL]-1-BENZENESULFONAMIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro, diethyl, and methylpiperidino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N,N-DIETHYL-5-[(2-METHYLPIPERIDINO)CARBONYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzenesulfonamide core.

    Alkylation: Addition of diethyl groups to the nitrogen atoms.

    Piperidination: Incorporation of the 2-methylpiperidino group through a carbonyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N,N-DIETHYL-5-[(2-METHYLPIPERIDINO)CARBONYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2,4-DICHLORO-N,N-DIETHYL-5-[(2-METHYLPIPERIDINO)CARBONYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-DICHLORO-N,N-DIETHYL-5-[(2-METHYLPIPERIDINO)CARBONYL]-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-DICHLORO-5-NITROPYRIMIDINE: Shares the dichloro substitution pattern but differs in the core structure and functional groups.

    2,4-DICHLORO-5-METHYLPYRIMIDINE: Similar in having dichloro and methyl groups but lacks the piperidino and sulfonamide functionalities.

Uniqueness

2,4-DICHLORO-N,N-DIETHYL-5-[(2-METHYLPIPERIDINO)CARBONYL]-1-BENZENESULFONAMIDE is unique due to its combination of dichloro, diethyl, and methylpiperidino groups attached to a benzenesulfonamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H24Cl2N2O3S

Molecular Weight

407.4 g/mol

IUPAC Name

2,4-dichloro-N,N-diethyl-5-(2-methylpiperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C17H24Cl2N2O3S/c1-4-20(5-2)25(23,24)16-10-13(14(18)11-15(16)19)17(22)21-9-7-6-8-12(21)3/h10-12H,4-9H2,1-3H3

InChI Key

IKPQAYSUZYEZNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2CCCCC2C)Cl)Cl

Origin of Product

United States

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